Ethyl 3,3,5-trimethyl-6-nitrohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,3,5-trimethyl-6-nitrohexanoate is an organic compound with the molecular formula C11H21NO4. It is an ester, characterized by the presence of an ester functional group (RCOOR’) and a nitro group (NO2). Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Vorbereitungsmethoden
The synthesis of Ethyl 3,3,5-trimethyl-6-nitrohexanoate typically involves esterification reactions. One common method is the reaction of 3,3,5-trimethyl-6-nitrohexanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions usually involve refluxing the mixture to drive the reaction to completion .
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure high-quality product .
Analyse Chemischer Reaktionen
Ethyl 3,3,5-trimethyl-6-nitrohexanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 3,3,5-trimethyl-6-nitrohexanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Wirkmechanismus
The mechanism of action of Ethyl 3,3,5-trimethyl-6-nitrohexanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,3,5-trimethyl-6-nitrohexanoate can be compared with other similar compounds, such as:
Ethyl 3,3,5-trimethylhexanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, which can affect its physical and chemical properties.
Ethyl 3,3,5-trimethyl-6-aminohexanoate: Contains an amino group instead of a nitro group, leading to different reactivity and biological activities.
This compound is unique due to the presence of both the ester and nitro functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90252-97-4 |
---|---|
Molekularformel |
C11H21NO4 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
ethyl 3,3,5-trimethyl-6-nitrohexanoate |
InChI |
InChI=1S/C11H21NO4/c1-5-16-10(13)7-11(3,4)6-9(2)8-12(14)15/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
HDKWXZRSAAKVJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C)(C)CC(C)C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.